molecular formula C20H17ClFNO3 B264674 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B264674
M. Wt: 373.8 g/mol
InChI Key: NYGHBGDJEHNYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromones and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not well understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. The compound has been found to inhibit the activity of enzymes involved in the inflammatory process, such as COX-2 and iNOS, and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. The compound has also been found to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity. In cancer cells, the compound has been found to modulate signaling pathways involved in cell growth and survival, such as PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have been investigated in various preclinical models. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, as discussed above. In addition, the compound has been found to possess other biological activities, such as antidiabetic, neuroprotective, and hepatoprotective properties. The compound has been found to improve glucose tolerance and insulin sensitivity in diabetic rats and protect against neuronal damage in models of neurodegenerative diseases. The compound has also been found to protect against liver damage induced by various toxins, such as carbon tetrachloride and paracetamol.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its potent biological activities, which make it a promising candidate for drug development. The compound has been found to exhibit multiple biological activities, which may be beneficial for the treatment of various diseases. The compound is also relatively easy to synthesize, and various methods have been reported in the literature for obtaining the compound with high yield and purity.
The limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. The compound may also exhibit toxicity at high doses, which may limit its therapeutic potential. Further studies are needed to determine the optimal dose and dosing regimen for this compound and to evaluate its safety profile in humans.

Future Directions

There are several future directions for the research on 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to further investigate the mechanism of action of this compound in different biological systems, including inflammation, oxidative stress, and cancer. This will help to identify the specific targets and pathways involved in the biological activities of this compound and may lead to the development of more potent and selective analogs.
Another direction is to evaluate the pharmacokinetics and pharmacodynamics of this compound in preclinical models and humans. This will help to determine the optimal dose and dosing regimen for this compound and to evaluate its safety profile in humans.
Finally, the therapeutic potential of this compound in various diseases, such as cancer, neurodegenerative diseases, and liver diseases, should be further investigated in preclinical and clinical studies. This will help to determine the efficacy of this compound in different disease models and may lead to the development of new therapeutic agents for these diseases.

Synthesis Methods

The synthesis of 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction of 2-chloro-6-fluorobenzylamine with 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain the desired compound. The synthesis of this compound has been reported in various research articles, and different methods have been used to obtain the compound with high yield and purity.

Scientific Research Applications

The potential therapeutic applications of 6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one have been extensively studied in various preclinical models. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory activity of this compound has been demonstrated in various in vitro and in vivo models, including carrageenan-induced paw edema and formalin-induced paw licking models. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activity of enzymes involved in the inflammatory process, such as COX-2 and iNOS.
The antioxidant activity of this compound has also been investigated in various models, including DPPH radical scavenging and lipid peroxidation assays. The compound has been found to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
The anticancer properties of this compound have been studied in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to inhibit cell proliferation, induce apoptosis, and suppress the migration and invasion of cancer cells. The mechanism of action of this compound in cancer cells is not well understood, but it may involve the modulation of signaling pathways involved in cell growth and survival, such as PI3K/Akt and MAPK/ERK pathways.

properties

Product Name

6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

6-[[(2-chloro-6-fluorophenyl)methylamino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17ClFNO3/c21-16-5-2-6-17(22)14(16)9-23-10-15-18(24)8-7-12-11-3-1-4-13(11)20(25)26-19(12)15/h2,5-8,23-24H,1,3-4,9-10H2

InChI Key

NYGHBGDJEHNYSJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNCC4=C(C=CC=C4Cl)F)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CNCC4=C(C=CC=C4Cl)F)O

Origin of Product

United States

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